epsilon,psi-Carotene epsilon,psi-Carotene δ-Carotene or ε,ψ-carotene is a form of carotene with an ε-ring at one end, and the other uncyclized, labelled ψ (psi). It is an intermediate synthesis product in some photosynthetic plants between lycopene and α-carotene (β,ε-carotene) or ε-carotene (ε,ε-carotene).
Brand Name: Vulcanchem
CAS No.: 472-92-4
VCID: VC21225098
InChI: InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
SMILES: CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Molecular Formula: C40 H56
Molecular Weight: 536.9 g/mol

epsilon,psi-Carotene

CAS No.: 472-92-4

Cat. No.: VC21225098

Molecular Formula: C40 H56

Molecular Weight: 536.9 g/mol

* For research use only. Not for human or veterinary use.

epsilon,psi-Carotene - 472-92-4

Specification

Description δ-Carotene or ε,ψ-carotene is a form of carotene with an ε-ring at one end, and the other uncyclized, labelled ψ (psi). It is an intermediate synthesis product in some photosynthetic plants between lycopene and α-carotene (β,ε-carotene) or ε-carotene (ε,ε-carotene).
CAS No. 472-92-4
Molecular Formula C40 H56
Molecular Weight 536.9 g/mol
IUPAC Name 6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene
Standard InChI InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Standard InChI Key WGIYGODPCLMGQH-GOXCNPTKSA-N
Isomeric SMILES CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C
SMILES CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Canonical SMILES CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C

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